molecular formula C7H13F2NO B14779283 3,3-Difluoro-5,5-dimethylpiperidin-4-ol

3,3-Difluoro-5,5-dimethylpiperidin-4-ol

Cat. No.: B14779283
M. Wt: 165.18 g/mol
InChI Key: RHGQFUBYKVKNSM-UHFFFAOYSA-N
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Description

3,3-Difluoro-5,5-dimethylpiperidin-4-ol is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position, two methyl groups at the 5-position, and a hydroxyl group at the 4-position. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug design. Fluorine substituents are known to modulate electronic, steric, and hydrophobic parameters, while methyl groups enhance steric bulk and metabolic stability . This compound’s combination of fluorine and methyl substitutions positions it as a candidate for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

3,3-difluoro-5,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H13F2NO/c1-6(2)3-10-4-7(8,9)5(6)11/h5,10-11H,3-4H2,1-2H3

InChI Key

RHGQFUBYKVKNSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(C1O)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3,3-Dimethylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods allows for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5,5-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

3,3-Difluoro-5,5-dimethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-5,5-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized .

Comparison with Similar Compounds

Key Trends:

  • Basicity (pKa) : The electron-withdrawing effect of fluorine reduces the basicity of the piperidine nitrogen. For example, while unsubstituted piperidine has a pKa ~11, 3,3-difluoro substitution lowers it to ~8–9 . The dimethyl groups at C5 exert minimal electronic effects but may sterically hinder protonation.
  • Lipophilicity (LogP): Fluorine atoms slightly increase lipophilicity, but methyl groups have a more pronounced effect. This compound is expected to have a higher LogP than non-methylated analogues.
  • Solubility: Reduced aqueous solubility compared to non-fluorinated or non-methylated analogues due to increased hydrophobicity.
Compound Molecular Weight (g/mol) Estimated pKa (N) Estimated LogP Solubility (mg/mL)
This compound 177.18 8.5–9.0 1.8–2.2 <10
5,5-Dimethylpiperidin-4-ol 143.22 10.5–11.0 1.2–1.5 15–20
3-Fluoropiperidin-4-ol 133.15 9.0–9.5 0.8–1.2 20–25
3,3-Difluoropiperidin-4-ol 151.14 8.0–8.5 0.9–1.3 10–15

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability : The 5,5-dimethyl groups in this compound likely hinder oxidative metabolism at the C5 position, enhancing metabolic stability compared to analogues lacking methyl groups .
  • Membrane Permeability: Reduced basicity (higher % non-ionized at physiological pH) improves passive diffusion across membranes relative to 5,5-dimethylpiperidin-4-ol .

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